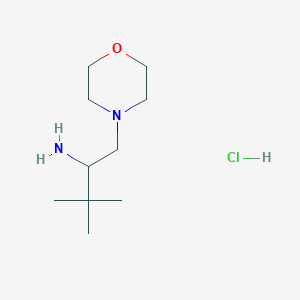

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride, commonly known as DMMBH, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biochemical industries. It is a crystalline white solid with a molecular weight of 170.6 g/mol and a melting point of 155-157°C. DMMBH is a widely used reagent in chemical synthesis and has been used as a catalyst in numerous pharmaceutical and biochemical processes. It has been used for the synthesis of both small molecules and large proteins, and has been found to be a useful tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Synthesis and Chemical Applications

Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : This compound is synthesized from dimethoxyacetaldehyde and serine methyl ester. It is used in peptidomimetic chemistry on the solid phase due to its compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Hetero-Diels–Alder Reaction Applications : A synthetic procedure to prepare 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins from substituted salicylaldehydes, morpholine, and isobutyraldehyde has been developed. This process is significant in organic synthesis (Mathur, Prasad, Cameron, & Jha, 2014).

Gas Chromatography-Mass Spectrometry Analysis : This compound is used in the analysis of primary and secondary aliphatic amines in water, employing derivatization methods for accurate detection (Sacher, Lenz, & Brauch, 1997).

Orally Active Neurokinin-1 Receptor Antagonist Synthesis : Used in the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Substituent Effects in Organic Reactions : Studied for its behavior in reactions with various dienophiles, providing insights into the reactivity of 2-morpholinobutadienes (Barluenga, Aznar, Cabal, & Valdés, 1990).

Environmental and Industrial Applications

Analysis in Foodstuffs : Used in the analysis of naturally occurring secondary amines in food, contributing to food chemistry research (Singer & Lijinsky, 1976).

Aminocarbonylations in Organic Chemistry : Important in palladium-catalyzed aminocarbonylation reactions, providing an efficient source for carbon monoxide and dimethylamine in these processes (Wan, Alterman, Larhed, & Hallberg, 2002).

Surface Charge Studies in Corrosion Inhibition : Studied for its effects on the surface charge properties of iron oxides, relevant in corrosion inhibition research in power plants (Bénézeth, Wesolowski, Palmer, & Machesky, 2009).

Propriétés

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.ClH/c1-10(2,3)9(11)8-12-4-6-13-7-5-12;/h9H,4-8,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNDRSUKSDUNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

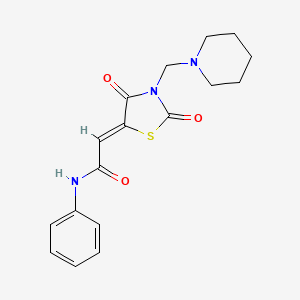

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

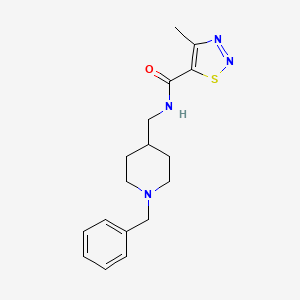

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)

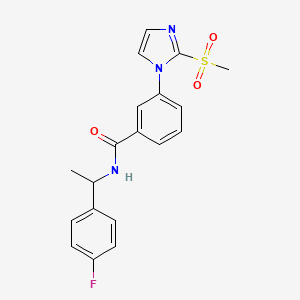

![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)